Aqueous Solubility Enhancement vs. Pyridine: A >12-Fold Improvement
Replacement of a pyridine ring with the 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatadine increased aqueous solubility from 29 µM to 365 µM [1]. This 12.6-fold improvement directly addresses solubility-limited absorption, a major cause of candidate attrition. While the dimethyl ester is a precursor, incorporation of the resulting aza-BCHep core into lead compounds can be expected to confer a similar solubility advantage over pyridine-containing analogs.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 365 µM (Rupatadine analog 52 incorporating 3-azabicyclo[3.1.1]heptane core) |
| Comparator Or Baseline | 29 µM (Rupatadine, containing a pyridine ring) |
| Quantified Difference | 12.6-fold increase |
| Conditions | Measured as free base; experimental solubility assay. |
Why This Matters
For procurement, this data anchors the core scaffold's superior solubility profile, supporting the selection of dimethyl ester as the entry point for building analogues with improved developability.
- [1] Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. (Solubility data: Rupatadine 29 µM vs. 52 365 µM). View Source
